An In-depth Technical Guide to Imazapyr: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to Imazapyr: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazapyr is a non-selective, systemic herbicide belonging to the imidazolinone chemical class.[1] First registered in 1984, it is widely utilized for the control of a broad spectrum of weeds, including terrestrial and aquatic annual and perennial grasses, broadleaved herbs, and woody species.[1][2] Imazapyr operates through a mode of action that is specific to plants and is characterized by its high water solubility and variable persistence in the environment, which is dependent on factors such as soil type and sunlight exposure.[2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and toxicological profile.
Chemical Identity and Structure
Imazapyr is a weak organic acid that can be formulated as its isopropylamine (B41738) salt to improve its solubility and handling characteristics.[1] The commercial form is typically a racemic mixture of its R- and S-enantiomers.[4]
Table 1: Chemical Identifiers for Imazapyr
| Identifier | Value |
| IUPAC Name | 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid |
| CAS Name | 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-pyridinecarboxylic acid |
| CAS Number | 81334-34-1 |
| Molecular Formula | C₁₃H₁₅N₃O₃ |
| InChI Key | CLQMBPJKHLGMQK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
Source:[4]
Physicochemical Properties
The environmental behavior and biological activity of imazapyr are dictated by its physicochemical properties. Its high water solubility and potential to exist as an anion at typical environmental pH levels influence its mobility in soil and water.[1][5]
Table 2: Physicochemical Properties of Imazapyr
| Property | Value | Source |
| Molecular Weight | 261.28 g/mol | [5] |
| Physical State | White to tan powder / solid | [5] |
| Melting Point | 169-173 °C | [6][7] |
| Water Solubility | 9,740 - 11,300 mg/L (at 20-25 °C, pH 7) | [2][4] |
| pKa | 1.9, 3.6 | [5][8] |
| Vapor Pressure | < 1 x 10⁻⁷ mm Hg (25 °C) | [5] |
| Solubility in Organic Solvents ( g/100 mL at 25 °C) | ||
| Acetone | 3.39 | [5] |
| Methanol (B129727) | 10.5 | [5] |
| Dichloromethane | 8.72 | [5] |
| Toluene | 0.180 | [5] |
| Hexane | 0.00095 | [5] |
Mechanism of Action
Imazapyr's herbicidal activity stems from its ability to inhibit acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[4][5] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth in plants.[5][9] Since AHAS is not present in animals, imazapyr exhibits low direct toxicity to mammals.[6][10] Inhibition of this pathway leads to a cessation of plant growth, followed by necrosis.[10]
Caption: Imazapyr inhibits the AHAS enzyme, blocking branched-chain amino acid synthesis.
Experimental Protocols: Residue Analysis
The determination of imazapyr residues in environmental samples like soil and water is crucial for monitoring its fate and potential impact. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for this purpose.[4][6][11]
Detailed Methodology: HPLC-UV Analysis of Imazapyr in Soil
This protocol is a composite representation of established methods for the extraction and quantification of imazapyr from soil matrices.[8][12][13]
1. Sample Preparation and Extraction:
- Weigh 50 g of a soil sample into a 500-mL centrifuge bottle.
- Add 350 mL of 0.5N sodium hydroxide (B78521) (NaOH) solution to the bottle.[13]
- Cap the bottle tightly and shake vigorously for a specified time (e.g., 1 hour) to ensure thorough extraction.
- Centrifuge the mixture at a sufficient speed (e.g., 4000 rpm for 10 minutes) to separate the soil particles from the supernatant.[11]
- Carefully decant the supernatant (the aqueous extract) for the cleanup step.
2. Extract Cleanup (Solid-Phase Extraction - SPE):
- Adjust the pH of the aqueous extract to 2.0 using 6N hydrochloric acid (HCl).[13] This step protonates the imazapyr, preparing it for retention on the SPE cartridge.
- Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol and 5 mL of deionized water.[9]
- Load the pH-adjusted extract onto the conditioned C18 cartridge.
- Wash the cartridge with pH 2.0 deionized water to remove polar interferences.
- Elute the imazapyr from the cartridge using a suitable solvent, such as methanol or acetonitrile (B52724). For enhanced cleanup, a tandem SPE approach using an aromatic sulfonic acid cartridge can be employed.[9][13]
3. Final Preparation and Quantification:
- Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.[9]
- Reconstitute the residue in a known, small volume (e.g., 4.0 mL) of the HPLC mobile phase or deionized water.[9]
- Filter the final solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[6]
- Inject an aliquot (e.g., 17-50 µL) of the sample into the HPLC system.[6][13][14]
4. HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
- Mobile Phase: A mixture of acetonitrile and acidified water (e.g., water with 0.1% acetic acid or phosphoric acid, pH adjusted to ~2.8). A common ratio is 35:65 (v/v) acetonitrile to acidified water.[6][15]
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV detector set at a wavelength of 240-255 nm.[4][6][9]
- Quantification: Compare the peak area of the analyte in the sample to a calibration curve generated from analytical standards of known concentrations.
// Nodes
start [label="Start: Soil Sample Collection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
extraction [label="1. Extraction\n(0.5N NaOH, Shake, Centrifuge)"];
ph_adjust [label="2. pH Adjustment\n(Adjust extract to pH 2.0)"];
spe_cleanup [label="3. Solid-Phase Extraction (SPE)\n(C18 Cartridge: Load, Wash, Elute)"];
concentration [label="4. Concentration\n(Evaporate eluate to dryness)"];
reconstitution [label="5. Reconstitution\n(Dissolve residue in mobile phase)"];
hplc [label="6. HPLC-UV Analysis\n(C18 Column, UV at 250 nm)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
quant [label="7. Data Quantification\n(Compare to calibration curve)"];
end_node [label="End: Report Residue Level", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> extraction;
extraction -> ph_adjust;
ph_adjust -> spe_cleanup;
spe_cleanup -> concentration;
concentration -> reconstitution;
reconstitution -> hplc;
hplc -> quant;
quant -> end_node;
}
Caption: Experimental workflow for the analysis of imazapyr residues in soil samples.
Toxicological and Environmental Profile
Toxicological Summary
Imazapyr exhibits low acute toxicity to mammals, birds, and aquatic organisms. It is not considered carcinogenic, mutagenic, or a reproductive toxin.[2][10][16]
Table 3: Acute Toxicological Data for Imazapyr
| Test | Species | Result (LD₅₀ / LC₅₀) | Toxicity Class | Source |
| Oral LD₅₀ | Rat | > 5,000 mg/kg | Practically Non-toxic | [2][3] |
| Dermal LD₅₀ | Rabbit | > 2,000 mg/kg | Practically Non-toxic | [1][2] |
| Inhalation LC₅₀ | Rat | > 3.5 mg/L | Low Toxicity | [3] |
| Oral LD₅₀ | Bobwhite Quail | > 2,150 mg/kg | Practically Non-toxic | [2] |
| Aquatic LC₅₀ (96-hr) | Rainbow Trout | > 100 mg/L | Practically Non-toxic | [2] |
| Aquatic LC₅₀ (96-hr) | Bluegill Sunfish | > 100 mg/L | Practically Non-toxic | |
| Aquatic LC₅₀ (48-hr) | Daphnia magna | > 100 mg/L | Practically Non-toxic | [2] |
Environmental Fate
The primary routes of imazapyr degradation in the environment are photolysis in water and microbial degradation in soil.[2][5] Its persistence can vary significantly based on environmental conditions.
Table 4: Environmental Fate Properties of Imazapyr
| Property | Value | Conditions | Source |
| Soil Half-life | 1 to 5 months | Field conditions, microbial degradation | [5][10] |
| Water Half-life | 2 to 5 days | Photolysis in surface water | [5][10] |
| Leaching Potential | High | Due to high water solubility and weak soil adsorption | [2] |
| Bioaccumulation | Low | Does not bioconcentrate in the food chain | [2] |
Conclusion
Imazapyr is an effective broad-spectrum herbicide whose chemical properties and specific mode of action make it highly useful in vegetation management. Its low mammalian toxicity is a significant advantage. However, its high water solubility and potential for soil mobility necessitate careful management to prevent contamination of non-target areas and water resources. The analytical methods outlined provide a robust framework for monitoring its environmental presence, ensuring its use remains within safe and effective parameters.
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. wsdot.wa.gov [wsdot.wa.gov]
- 3. Product Information | LabelSDS [labelsds.com]
- 4. High-performance liquid chromatographic determination of the herbicide imazapyr residues in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iicbe.org [iicbe.org]
- 7. researchgate.net [researchgate.net]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. aloki.hu [aloki.hu]
- 14. researchgate.net [researchgate.net]
- 15. fao.org [fao.org]
- 16. alligare.com [alligare.com]
